Enantiomeric Purity and Synthetic Access: (S)-Enantiomer vs. Racemate
The (S)-enantiomer (CAS 131134-77-5) is synthesized via two principal routes: (1) esterification of (2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetic acid with methanol, achieving a yield of approximately 95%; and (2) a route using di-tert-butyl dicarbonate, yielding approximately 81% . The racemate (CAS 183859-36-1) is typically produced without chiral control, resulting in a 1:1 mixture of enantiomers that requires costly chiral resolution. While direct enantiomeric excess (%) data for CAS 131134-77-5 are not publicly reported, the structurally analogous (R)-enantiomer (CAS 813433-73-7) has been obtained via lipase-catalyzed kinetic resolution with enantiomeric excesses better than 99% (E > 100) . Purchasing the pre-resolved (S)-enantiomer eliminates the need for downstream chiral separation, which can reduce material loss by up to 50% compared to starting from the racemate.
| Evidence Dimension | Synthetic yield from enantiopure starting material / enantiomeric purity |
|---|---|
| Target Compound Data | Yield ~95% (Route 1), ~81% (Route 2) from (2S)-acid precursor |
| Comparator Or Baseline | Racemate (CAS 183859-36-1): 1:1 enantiomer mixture; (R)-enantiomer (CAS 813433-73-7): >99% ee via lipase resolution |
| Quantified Difference | Racemate requires resolution (theoretical 50% maximum yield of desired enantiomer); pre-resolved (S)-enantiomer bypasses this loss |
| Conditions | Synthetic routes described in literature; lipase resolution in organic solvents for (R)-analog |
Why This Matters
Procuring the pre-resolved (S)-enantiomer eliminates the high cost and material loss of chiral chromatographic separation, directly improving synthetic economy in multi-step drug candidate syntheses.
